Garvicin KS, GakB

Bacteriocin Multi-peptide antimicrobial Leaderless peptide

Garvicin KS (GarKS) is a three-peptide leaderless bacteriocin composed of GakA, GakB, and GakC peptides, originally isolated from Lactococcus garvieae KS1546 obtained from raw cow milk. The three constituent peptides are 32-34 amino acids in length, produced without leader sequences, and are encoded in an operon-like genetic structure adjacent to ABC transporter and self-immunity genes.

Molecular Formula C145H247N39O37S
Molecular Weight 3160.8 g/mol
Cat. No. B15567920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGarvicin KS, GakB
Molecular FormulaC145H247N39O37S
Molecular Weight3160.8 g/mol
Structural Identifiers
InChIInChI=1S/C145H247N39O37S/c1-25-80(12)117(182-144(220)121(84(16)29-5)181-136(212)99(48-36-41-58-149)172-126(202)88(20)164-111(192)72-156-124(200)86(18)168-134(210)97(46-34-39-56-147)175-141(217)119(82(14)27-3)183-143(219)120(83(15)28-4)179-127(203)89(21)166-112(193)73-157-129(205)95(151)54-60-222-24)140(216)161-75-114(195)169-96(45-33-38-55-146)130(206)160-74-115(196)171-103(63-79(10)11)139(215)176-101(61-77(6)7)131(207)158-67-107(188)153-69-109(190)163-87(19)125(201)167-85(17)123(199)155-66-106(187)152-70-110(191)165-90(22)128(204)184-122(91(23)185)145(221)178-105(65-93-50-52-94(186)53-51-93)132(208)159-68-108(189)154-71-113(194)170-102(62-78(8)9)138(214)174-98(47-35-40-57-148)135(211)173-100(49-37-42-59-150)137(213)180-118(81(13)26-2)142(218)177-104(133(209)162-76-116(197)198)64-92-43-31-30-32-44-92/h30-32,43-44,50-53,77-91,95-105,117-122,185-186H,25-29,33-42,45-49,54-76,146-151H2,1-24H3,(H,152,187)(H,153,188)(H,154,189)(H,155,199)(H,156,200)(H,157,205)(H,158,207)(H,159,208)(H,160,206)(H,161,216)(H,162,209)(H,163,190)(H,164,192)(H,165,191)(H,166,193)(H,167,201)(H,168,210)(H,169,195)(H,170,194)(H,171,196)(H,172,202)(H,173,211)(H,174,214)(H,175,217)(H,176,215)(H,177,218)(H,178,221)(H,179,203)(H,180,213)(H,181,212)(H,182,220)(H,183,219)(H,184,204)(H,197,198)/t80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91+,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,117-,118-,119-,120-,121-,122-/m0/s1
InChIKeyGYOSHFSTTRFIRM-HTIAAACWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Garvicin KS (GakB) Procurement Guide: A Leaderless Multi-Peptide Bacteriocin for Broad-Spectrum Antimicrobial Applications


Garvicin KS (GarKS) is a three-peptide leaderless bacteriocin composed of GakA, GakB, and GakC peptides, originally isolated from Lactococcus garvieae KS1546 obtained from raw cow milk [1]. The three constituent peptides are 32-34 amino acids in length, produced without leader sequences, and are encoded in an operon-like genetic structure adjacent to ABC transporter and self-immunity genes [2]. GakB, specifically requested herein, is a 34-amino-acid peptide (CAS 2098351-25-6, MW 3160.82) that constitutes the most active individual component of the GarKS complex against methicillin-sensitive Staphylococcus aureus (MSSA), with MIC potency ranking GakB > GakC > GakA . GarKS exhibits sequence homology to the staphylococcal four-peptide bacteriocin aureocin A70 and three uncharacterized multi-peptide bacteriocins from Bacillus cereus, but demonstrates the broadest and most potent antimicrobial spectrum among this homology group [2].

Why Garvicin KS (GakB) Cannot Be Substituted with Nisin or Other In-Class Bacteriocins


Generic substitution of Garvicin KS with other class I or class II bacteriocins fails due to fundamental differences in structural organization, spectrum breadth, and synergy profiles. Unlike nisin (a lantibiotic that binds lipid II and forms pores), GarKS is a non-modified, leaderless multi-peptide bacteriocin requiring the coordinated action of three distinct peptides for full-spectrum activity [1]. Most critically, GarKS uniquely inhibits Acinetobacter spp. among Gram-negative bacteria — a property not shared by nisin or other bacteriocins from Gram-positive producers [2]. Furthermore, the synergistic interactions observed between GarKS and nisin against Staphylococcus aureus indicate non-overlapping modes of action that preclude functional interchangeability [2]. In biofilm contexts, GarKS demonstrates superior potency against S. aureus relative to micrococcin P1, with MIC50 values differing by orders of magnitude across multiple strains [3].

Garvicin KS (GakB) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Garvicin KS Demonstrates Superior Potency Among Homologous Multi-Peptide Bacteriocins

In a direct comparative analysis of all sequence-related multi-peptide bacteriocins identified through homology searching, Garvicin KS was determined to be the most active member of this bacteriocin family. The comparative assessment included aureocin A70 (a four-peptide bacteriocin from Staphylococcus) and three previously unannotated putative multi-peptide bacteriocins from Bacillus cereus. All bacteriocins were synthesized chemically and tested under identical conditions to confirm activity [1].

Bacteriocin Multi-peptide antimicrobial Leaderless peptide

GarKS Outperforms Micrococcin P1 in S. aureus Biofilm Eradication: MIC50 Comparison

In head-to-head biofilm susceptibility testing across six S. aureus strains, Garvicin KS consistently exhibited substantially lower MIC50 values than micrococcin P1. For strain ATCC 29213, GarKS achieved MIC50 of 1.25 mg/mL whereas micrococcin P1 exceeded 0.1 mg/mL (the highest concentration tested without achieving 50% inhibition). Across all tested strains, GarKS demonstrated measurable biofilm inhibitory activity while micrococcin P1 failed to reach MIC50 within the tested concentration range [1].

Biofilm MRSA Staphylococcus aureus Bacteriocin

GarKS-Nisin Synergy Enables Low-Concentration Eradication of S. aureus

GarKS acts synergistically with nisin against S. aureus, indicating distinct and complementary modes of action between the two bacteriocins. Furthermore, the triple combination of low concentrations of GarKS, nisin, and farnesol produced rapid eradication of all tested S. aureus strains. This synergy profile is not observed when substituting GarKS with other bacteriocins that share overlapping mechanisms [1].

Synergy Nisin Staphylococcus aureus Combination therapy

Triple-Component Formulation Reduces GarKS and Penicillin G MICs by 16-Fold and ≥1,250-Fold Respectively Against MRSA

In a three-component formulation comprising Garvicin KS, micrococcin P1, and penicillin G, the MIC of Garvicin KS decreased 16-fold from its individual MIC (32 μg/mL) to 2 μg/mL. Simultaneously, penicillin G exhibited a ≥1,250-fold MIC reduction. This formulation achieved in vivo efficacy in a murine MRSA skin infection model (Xen31 strain) and demonstrated superiority over Fucidin cream in preventing resistance development [1].

MRSA Penicillin G Micrococcin P1 MIC reduction

Unique Gram-Negative Activity: GarKS Inhibits Acinetobacter spp. Unlike Other Gram-Positive-Derived Bacteriocins

GarKS possesses a distinctive antimicrobial spectrum among bacteriocins from Gram-positive bacteria: it inhibits Acinetobacter spp. while showing no activity against other tested Gram-negative bacteria (Pseudomonas aeruginosa, E. coli, Salmonella enterica, Klebsiella pneumoniae). Furthermore, GarKS acts synergistically with polymyxin B specifically against Acinetobacter spp. and E. coli, but not against P. aeruginosa [1].

Acinetobacter Gram-negative Broad-spectrum Polymyxin B synergy

GakB is the Most Potent Individual Peptide Against MSSA Within the GarKS Complex

Among the three constituent peptides comprising Garvicin KS, GakB exhibits the highest antimicrobial potency against methicillin-sensitive Staphylococcus aureus (MSSA). The MIC potency hierarchy is GakB > GakC > GakA. This differential activity profile is relevant for studies requiring individual peptide characterization or structure-activity relationship analyses .

GakB MSSA MIC ranking Peptide component

Garvicin KS (GakB): Validated Application Scenarios Based on Quantitative Evidence


MRSA Biofilm Eradication and Triple-Component Therapeutic Formulation Development

GarKS is indicated for research programs focused on MRSA biofilm eradication and synergistic therapeutic formulation development. As demonstrated by direct comparative data, GarKS achieves biofilm MIC50 values of 1.25-2.5 mg/mL across multiple S. aureus strains where micrococcin P1 fails to reach inhibitory thresholds [1]. In triple-component formulation with micrococcin P1 and penicillin G, GarKS enables 16-fold reduction in its own MIC and ≥1,250-fold reduction in penicillin G MIC, with validated in vivo efficacy in a murine MRSA skin infection model and superior resistance-prevention profile compared to Fucidin cream [1].

Synergistic Antimicrobial Research Involving Nisin or Polymyxin B

GarKS is uniquely suited for combinatorial antimicrobial studies leveraging its demonstrated synergy with nisin against S. aureus and with polymyxin B against Acinetobacter spp. and E. coli. The GarKS-nisin-farnesol triple combination achieves rapid and complete eradication of S. aureus strains at low component concentrations, a property not replicated with other bacteriocin pairings [2]. Similarly, GarKS-polymyxin B synergy enables enhanced killing of Acinetobacter and E. coli, whereas this synergy is absent against P. aeruginosa [2].

Acinetobacter-Targeted Antimicrobial Discovery Programs

GarKS represents a distinctive tool for Acinetobacter-targeted research programs. Unlike other bacteriocins derived from Gram-positive bacteria—including nisin—GarKS exhibits unique inhibitory activity against Acinetobacter spp. while sparing other Gram-negative bacteria [2]. This narrow Gram-negative spectrum specificity enables selective targeting of Acinetobacter in mixed microbial communities and provides a novel chemical scaffold for developing Acinetobacter-specific antimicrobial agents.

GakB-Specific Structure-Activity Relationship and Mechanistic Studies

Procurement of isolated GakB peptide is indicated for structure-activity relationship (SAR) studies and mechanistic investigations of the GarKS complex. As the most potent individual peptide against MSSA (potency ranking: GakB > GakC > GakA), GakB provides the optimal starting material for peptide engineering, truncation studies, and synthetic analog development aimed at optimizing antimicrobial activity while minimizing peptide length .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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